N-(4-Hydroxy-2-pyridyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(4-oxo-1H-pyridin-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-7-3-4-10-8(5-7)11-9(13)6-1-2-6/h3-6H,1-2H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZRRFWBVRDBRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Hydroxy-2-pyridyl)cyclopropanecarboxamide is a compound of increasing interest in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Compound Overview
Chemical Structure : this compound is characterized by a cyclopropane ring linked to a carboxamide group and a hydroxyl-substituted pyridine moiety. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate various signaling pathways, which can lead to significant biological effects, including:
- Inhibition of Kinases : Research indicates that derivatives of this compound may act as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in various cancers. In vitro studies have shown that certain derivatives exhibit IC50 values as low as 0.016 μM against c-Met, demonstrating potent inhibitory activity .
- Antitumor Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer). Notably, one derivative exhibited IC50 values of 1.59 μM, 0.72 μM, and 0.56 μM against these cell lines respectively, indicating promising antitumor potential .
Biological Activity Data
The following table summarizes the biological activities and effects observed in studies involving this compound and its derivatives:
Case Studies
- Antitumor Efficacy : A study focused on synthesizing novel derivatives of this compound revealed that these compounds showed significant antitumor activity through the induction of apoptosis in cancer cells. The study utilized assays such as colony formation and acridine orange/ethidium bromide staining to assess cell viability and apoptosis rates .
- Inhibition of Inflammatory Responses : Another investigation explored the anti-inflammatory properties of related compounds, suggesting that they may modulate inflammatory pathways by affecting cytokine release and immune cell activation. This could have implications for treating conditions characterized by chronic inflammation .
Future Directions
Given the promising biological activities associated with this compound and its derivatives, future research should focus on:
- Structure-Activity Relationship (SAR) : Further studies are needed to elucidate the relationship between chemical structure and biological activity to optimize the efficacy of these compounds.
- In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for understanding the pharmacodynamics and pharmacokinetics of these compounds.
- Therapeutic Applications : Investigating potential therapeutic applications beyond oncology, such as in neurodegenerative diseases or infectious diseases, could expand the utility of this compound.
Scientific Research Applications
Therapeutic Applications
Cystic Fibrosis Treatment
One of the primary applications of N-(4-Hydroxy-2-pyridyl)cyclopropanecarboxamide is as a modulator of cystic fibrosis transmembrane conductance regulator (CFTR) proteins. This compound has been identified in research as a potential therapeutic agent for cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. The modulation of CFTR proteins can help restore chloride ion transport, improving lung function and reducing mucus buildup in patients with cystic fibrosis .
Inflammatory Diseases
Research indicates that this compound may also be effective in treating a variety of inflammatory diseases. It has been shown to exhibit properties that could mitigate conditions such as asthma, chronic obstructive pulmonary disease (COPD), and various muscular dystrophies . The ability to modulate inflammatory pathways positions this compound as a promising candidate for further investigation in these areas.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of 4-hydroxy-2-pyridone alkaloids have shown significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against cancer cell lines. Preliminary findings indicate that it possesses selective cytotoxicity against multiple cancer types, with IC50 values ranging from 4.35 to 9.72 µM across different cell lines . Such properties make it a candidate for further exploration in cancer therapeutics.
Mechanistic Insights
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its application in clinical settings. Research has indicated that modifications to the chemical structure can enhance the efficacy and reduce toxicity, thereby improving therapeutic outcomes . The optimization of these parameters is essential for developing safe and effective medications based on this compound.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The cyclopropanecarboxamide scaffold is versatile, with modifications on the pyridyl or aromatic rings dictating pharmacological and physicochemical properties. Key analogs include:
Key Findings and Implications
- Substituent Impact: Hydroxyl groups (as in the target compound) favor polar interactions with kinase active sites, while cyano or chlorobenzo[d]thiazole groups enhance lipophilicity and membrane permeability .
- Therapeutic Versatility : The scaffold’s adaptability is evident in its applications across neuroprotection (GSK-3β inhibition), oncology (Tozasertib), and agriculture (bioherbicides) .
- Synthetic Challenges : Lower yields (e.g., 49% for compound 33) highlight the complexity of introducing heterocyclic rings like oxadiazoles .
Preparation Methods
Amidation of Cyclopropanecarboxylic Acid Esters
A common approach to prepare cyclopropanecarboxamides is the amidation of cyclopropanecarboxylic acid esters with ammonia or amines. This method is well-documented in patent literature and involves the following key points:
- Starting materials: Alkyl esters of cyclopropanecarboxylic acid (e.g., methyl, isobutyl esters).
- Catalysts: Alkoxides such as sodium methylate or sodium isobutanolate are used as catalysts in significant amounts (10–30 mol%).
- Reaction conditions: Amidation occurs under elevated temperature (60–100 °C) and moderate pressure (1–6 bar) of ammonia.
- Yields: High yields of cyclopropanecarboxamide (85–90%) are achievable.
- Workup: The reaction mixture typically requires distillation and filtration to remove alcohol by-products and catalyst residues.
This method is effective but limited to ester derivatives and requires careful catalyst handling and purification steps.
| Parameter | Details |
|---|---|
| Reactants | Cyclopropanecarboxylic acid esters, NH3 |
| Catalyst | Sodium alkoxides (methylate, isobutanolate) 10–30 mol% |
| Temperature | 60–100 °C |
| Pressure | 1–6 bar |
| Yield | 85–90% |
| By-products | Alcohol (methanol, isobutanol) |
| Purification | Distillation, filtration |
Alternative Synthetic Routes and Key Research Findings
Cyclopropane Ring Construction via Reductive Radical Decarboxylation
A notable method for constructing cyclopropane-containing compounds involves reductive radical decarboxylation of N-hydroxypyridine-2-thione esters derived from cyclopropane carboxylic acids. This method has been employed in the synthesis of cyclopropane derivatives with heterocyclic substituents:
- Key step: Conversion of carboxylic acid derivatives to N-hydroxypyridine-2-thione esters.
- Radical decarboxylation: Initiated by reagents such as TMS (trimethylsilyl) radicals under mild conditions.
- Advantages: High stereoselectivity and functional group tolerance, suitable for complex cyclopropane derivatives.
- Limitations: Requires multi-step preparation of intermediates and radical initiators.
This method can be adapted for the synthesis of N-(4-hydroxy-2-pyridyl)cyclopropanecarboxamide by preparing appropriate intermediates.
Diastereoselective Cyclopropanation of Amino Acids
Another approach involves the cyclopropanation of dehydroamino acids using diazo compounds generated in situ:
- Process: Thermal 1,3-dipolar cycloaddition followed by nitrogen extrusion.
- Catalysts: Metalloporphyrins such as meso-tetraphenylporphyrin iron chloride for selective Z isomer formation.
- Utility: Enables preparation of cyclopropane amino acid derivatives with controlled stereochemistry.
- Application: Potential to synthesize cyclopropanecarboxamide derivatives with pyridyl substituents via subsequent functional group transformations.
This method offers stereochemical control but requires expertise in diazo chemistry and handling of reactive intermediates.
Summary Table of Preparation Methods
| Method | Key Reactants/Intermediates | Catalysts/Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidation of esters | Cyclopropanecarboxylic esters + NH3 | Sodium alkoxides (10–30 mol%) | 60–100 °C, 1–6 bar | High yield, straightforward | Limited to esters, catalyst use |
| Direct amide coupling | Cyclopropanecarboxylic acid + 4-hydroxy-2-aminopyridine | Carbodiimides (DCC, EDC) | Room temp to mild heating | Retains hydroxy group, versatile | Requires activated acid |
| Reductive radical decarboxylation | N-hydroxypyridine-2-thione esters | TMS radicals or similar | Mild conditions | Stereoselective, functional group tolerant | Multi-step, radical handling |
| Diastereoselective cyclopropanation | Dehydroamino acids + diazo compounds | Metalloporphyrins (Fe-porphyrin) | Thermal or catalytic | Stereochemical control | Complex reagents, specialized |
The preparation of This compound is primarily achieved through amidation strategies involving cyclopropanecarboxylic acid derivatives and 4-hydroxy-2-aminopyridine. The amidation of esters with ammonia or amines under catalytic conditions is a well-established, high-yielding method for the cyclopropanecarboxamide core. Direct coupling methods using peptide coupling reagents allow the introduction of the hydroxy-substituted pyridyl group efficiently.
Advanced synthetic routes such as reductive radical decarboxylation and stereoselective cyclopropanation provide alternative pathways with potential for stereochemical control and functional group tolerance, though they require more complex procedures.
These methods collectively offer a robust toolkit for the synthesis of this compound, adaptable to various scales and purity requirements, with the choice depending on available starting materials, desired stereochemistry, and downstream applications.
Q & A
Basic: What synthetic methodologies are commonly employed for N-(4-Hydroxy-2-pyridyl)cyclopropanecarboxamide derivatives, and how are reaction conditions optimized?
The synthesis of this compound derivatives typically involves nucleophilic substitution and cyclization reactions. For example, hydroxylamine hydrochloride and sodium bicarbonate in ethanol are used to convert cyano-substituted precursors into hydroxycarbamimidoyl intermediates (General Procedure GP8) . Subsequent cyclization with BF₃·Et₂O and trimethyl orthoformate (GP9) yields oxadiazole-containing derivatives. Critical parameters include:
- Molar ratios : Excess hydroxylamine hydrochloride (1.5–1.7 eq) ensures complete conversion of nitrile groups.
- Solvent choice : Ethanol balances reactivity and solubility for intermediates.
- Purification : Column chromatography or recrystallization achieves high purity (98–100% by UPLC/MS) .
Yield optimization (27–80%) depends on precursor stability and reaction time control.
Advanced: How do structural modifications of the cyclopropanecarboxamide scaffold affect its inhibitory activity against kinases like GSK-3β and IKK2?
Derivatives with the N-(pyridin-2-yl)cyclopropanecarboxamide scaffold exhibit dual inhibition of GSK-3β and IKK2 kinases, with IC₅₀ values in the nanomolar range. Key structural determinants include:
- Pyridine substitution : 4-Phenyl or 4-oxadiazole groups enhance binding affinity by forming π-π interactions with kinase hydrophobic pockets.
- Oxadiazole incorporation : Improves metabolic stability and selectivity by introducing hydrogen-bond acceptors .
- Cyclopropane ring : Restricts conformational flexibility, aligning the carboxamide group for optimal kinase active-site interactions .
Computational docking studies and SAR analysis are recommended to validate structural contributions to potency.
Basic: What analytical techniques are essential for confirming the purity and structural integrity of synthesized derivatives?
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 297 [M+H⁺] for C₁₆H₁₆N₄O₂ derivatives) .
- Ultra-Performance Liquid Chromatography (UPLC) : Quantifies purity (≥98%) and detects impurities .
- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding patterns (e.g., SHELX-90 for phase determination) .
- ¹H/¹³C NMR : Validates regiochemistry and functional group integration (e.g., cyclopropane proton signals at δ 1.0–1.5 ppm) .
Advanced: How can computational methods like QSAR modeling guide the optimization of cyclopropanecarboxamide bioactivity?
Quantitative Structure-Activity Relationship (QSAR) models correlate electronic, steric, and topological descriptors with biological data. For example:
- Electrostatic potential maps : Identify regions for introducing electronegative groups to enhance target binding.
- Molecular dynamics simulations : Predict stability of kinase-inhibitor complexes under physiological conditions .
- ADMET prediction : Optimizes pharmacokinetic properties (e.g., logP <3 for improved bioavailability) .
Validation requires iterative synthesis and in vitro testing of top-scoring virtual hits.
Basic: What are the primary challenges in synthesizing this compound derivatives, and how are they addressed?
Common challenges include:
- Low yields in cyclization steps : Mitigated by using BF₃·Et₂O as a Lewis acid catalyst to accelerate oxadiazole formation .
- Byproduct formation : Controlled via slow reagent addition and temperature modulation (e.g., 0°C to room temperature gradients).
- Intermediate instability : Hydroxycarbamimidoyl intermediates are sensitive to moisture; anhydrous conditions and inert atmospheres are critical .
Advanced: What strategies resolve contradictions in biological activity data across derivatives targeting multiple kinases?
- Selectivity profiling : Compare IC₅₀ values across kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Crystallographic analysis : Resolve binding modes (e.g., GSK-3β vs. IKK2) to rationalize divergent activities .
- Mutagenesis studies : Identify kinase residues critical for inhibitor binding, guiding scaffold modifications for specificity .
Contradictions often arise from differential hydrogen-bond networks or steric clashes; molecular modeling is essential for hypothesis testing.
Basic: What spectroscopic methods characterize the electronic environment of the cyclopropane ring?
- Infrared (IR) Spectroscopy : Detects C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Raman Spectroscopy : Resolves cyclopropane ring vibrations (e.g., symmetric stretching at ~1200 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals ring-current effects on adjacent protons (e.g., deshielding of pyridyl protons) .
Advanced: How do pH and temperature affect the stability of cyclopropanecarboxamide derivatives in biological assays?
- pH stability : Carboxamide hydrolysis is minimized at pH 7.4 (physiological buffer), but accelerates under acidic (pH <3) or alkaline (pH >10) conditions .
- Thermal degradation : Derivatives with electron-withdrawing substituents (e.g., oxadiazole) exhibit higher thermal stability (Tₘ >150°C) .
Pre-formulation studies using accelerated stability testing (40°C/75% RH for 4 weeks) are recommended for lead compounds.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
